![molecular formula C8H14N4O2 B1488567 1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1936090-10-6](/img/structure/B1488567.png)
1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
The compound “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” appears to contain an azide functional group attached to a piperidine ring, which is a common structure in many pharmaceuticals . Azide groups are known to be mutagenic and carcinogenic, and their presence in drug substances or products can pose a risk .
Scientific Research Applications
Synthesis of Fluorescent Films
The compound has been explored in the synthesis of fluorescent films. For example, tetrafluorophenyl piperidin-4-ols and their acrylates, derived from reactions involving hydroxypiperidin-1-yl compounds, show promise as monomers for preparing fluorescent films. These findings suggest potential applications in materials science, particularly in the development of new materials with specific optical properties (Soboleva et al., 2017).
Crystal Structure Analysis
Research has also been conducted on the crystal structure and Hirshfeld surface analysis of hydroxymethyl piperidin-ones. Understanding the crystal structure of such compounds aids in the comprehension of their chemical behavior and potential applications in designing molecules with desired properties (Gümüş et al., 2022).
Enzymatic Synthesis and Conversion
Enzymatic synthesis techniques utilizing hydroxypiperidin-2-ones demonstrate the conversion of specific aziridines into δ-lactams and γ-lactones. These reactions highlight the utility of enzymatic processes in organic synthesis, offering a more sustainable and selective approach to chemical transformations (Vervisch et al., 2012).
Diastereoselective and Enantioselective Synthesis
Diastereoselective and enantioselective synthesis methods have been developed for hydroxypiperidin-2-ones. Such methodologies are crucial for the creation of molecules with precise stereochemical configurations, important in pharmaceuticals and materials science (Lam et al., 2005).
Characterization and Biological Evaluation
Studies on the synthesis, characterization, and biological evaluation of hydroxynaphthalen-yl ethan-ones highlight the exploration of these compounds for antimicrobial properties. This research demonstrates the potential pharmaceutical applications of these compounds (Sherekar et al., 2021).
Hirshfeld Surface Analysis for Drug Design
Hirshfeld surface analysis of specific piperidin-1-yl compounds has been applied to evaluate their structure for potential drug design applications, emphasizing the importance of detailed molecular characterization in developing new therapeutic agents (Govindhan et al., 2017).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with azido groups are often used in click chemistry, a type of chemical reaction used in drug discovery and development. The azido group can react with other functional groups to form covalent bonds, allowing the compound to bind to its target .
Mode of action
The azido group in “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” could potentially react with a target molecule in the body, leading to a change in the target’s function. The exact nature of this interaction would depend on the specific target .
Biochemical pathways
Without specific information about the target of “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one”, it’s difficult to say which biochemical pathways might be affected. Azido compounds have been used to study a variety of biological processes, including protein synthesis, dna replication, and cell signaling .
Pharmacokinetics
The pharmacokinetics of “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” would depend on many factors, including its solubility, stability, and how easily it can cross cell membranes. Azido compounds can be quite reactive, which might affect their stability and how long they stay in the body .
Result of action
The result of the action of “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” would depend on its specific target and mode of action. If the compound binds to and modifies a protein, for example, it could potentially alter the protein’s function .
Action environment
The action of “1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azido group might be affected by the pH of the environment .
properties
IUPAC Name |
1-[4-(azidomethyl)-4-hydroxypiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-7(13)12-4-2-8(14,3-5-12)6-10-11-9/h14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPDGOGDVWXCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Azidomethyl)-4-hydroxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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